

Understanding the Mass Shift of Rifampicin-d11: A Technical Guide

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Compound of Interest		
Compound Name:	Rifampicin-d11	
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This in-depth technical guide provides a comprehensive overview of the mass shift observed in **Rifampicin-d11**, a deuterated internal standard essential for the accurate quantification of the frontline anti-tuberculosis drug, Rifampicin, in complex biological matrices. This document details the underlying principles of isotopic labeling, presents quantitative data from mass spectrometric analyses, outlines detailed experimental protocols, and visualizes key workflows and metabolic pathways.

Introduction to Isotopic Labeling and Mass Shift

Isotopically labeled compounds are indispensable in modern analytical chemistry, particularly in quantitative mass spectrometry. The substitution of atoms with their heavier, stable isotopes results in a predictable increase in the molecular weight of a compound without significantly altering its chemical properties. This mass difference allows the isotopically labeled analog to be distinguished from the unlabeled analyte by a mass spectrometer, making it an ideal internal standard.

Rifampicin-d11 is a deuterated form of Rifampicin where eleven hydrogen atoms have been replaced by deuterium atoms. This substitution leads to a distinct mass shift that is fundamental to its application in isotope dilution mass spectrometry.

The Mass Shift of Rifampicin-d11



The precise mass shift of **Rifampicin-d11** is a result of the replacement of eleven protium (¹H) atoms with deuterium (²H) atoms. The labeling is specifically located on the 4-methyl-1-piperazinyl moiety, with three deuterium atoms on the methyl group and eight on the piperazine ring.

The monoisotopic mass of an element is the mass of its most abundant, stable isotope. The mass shift can be calculated by comparing the monoisotopic masses of Rifampicin and **Rifampicin-d11**.

Compound	Chemical Formula	Monoisotopic Mass (Da)
Rifampicin	C43H58N4O12	822.40512330[1]
Rifampicin-d11	C43H47D11N4O12	833.4742[2]

The observed mass shift is approximately 11.069 Da, corresponding to the mass difference between eleven deuterium atoms and eleven protium atoms.

Mass Spectrometric Analysis of Rifampicin and Rifampicin-d11

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Rifampicin in biological samples, utilizing **Rifampicin-d11** as an internal standard. In positive ion electrospray ionization (ESI), both molecules are typically observed as protonated molecular ions, [M+H]⁺.

The following table summarizes the precursor and product ions commonly used for the multiple reaction monitoring (MRM) of Rifampicin and its deuterated analogs. While specific data for **Rifampicin-d11** is less commonly published than for other deuterated forms, the fragmentation patterns are analogous.



Analyte	Precursor Ion (m/z)	Product Ion(s) (m/z)
Rifampicin	823.4[3][4]	791.4[4], 163.1[3], 107.1[3]
Rifampicin-d8	831.5[3]	105.2[3]
¹³ C ₁ , ² H ₁ -Rifampicin	823	399[5]
Rifampicin	821	397[5]

Note: The precursor ion m/z values may vary slightly depending on the instrument and calibration.

The fragmentation of Rifampicin typically involves the loss of the acetic acid group and subsequent cleavages within the ansa chain and the piperazine moiety. The mass shift of the product ions in the deuterated standard will depend on whether the deuterium labels are retained in the fragment.

Experimental Protocols

The following sections provide a generalized experimental protocol for the analysis of Rifampicin using an isotopically labeled internal standard, based on common practices found in the literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting Rifampicin from plasma or serum samples.

- Thawing: Frozen plasma/serum samples are thawed at room temperature.
- Aliquoting: A small volume of the sample (e.g., 100 μL) is transferred to a microcentrifuge tube.
- Internal Standard Spiking: A working solution of Rifampicin-d11 in an organic solvent (e.g., methanol or acetonitrile) is added to the sample.
- Precipitation: A larger volume of cold organic solvent (e.g., acetonitrile) is added to precipitate the proteins.



- Vortexing: The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation.
- Centrifugation: The samples are centrifuged at high speed (e.g., 16,000 x g) for a sufficient time (e.g., 10-25 minutes) to pellet the precipitated proteins.
- Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

- Column: A C18 reverse-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[3][4]
- Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
- Injection Volume: A small injection volume (e.g., 1-10 μL) is used.

Mass Spectrometry Conditions:

- Ionization Mode: Positive ion electrospray ionization (ESI+) is used.
- Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification.[4]
- Precursor and Product Ions: The specific m/z transitions for Rifampicin and Rifampicin-d11
 are monitored (refer to the table in Section 3).
- Collision Energy: The collision energy is optimized for each transition to achieve maximum sensitivity.

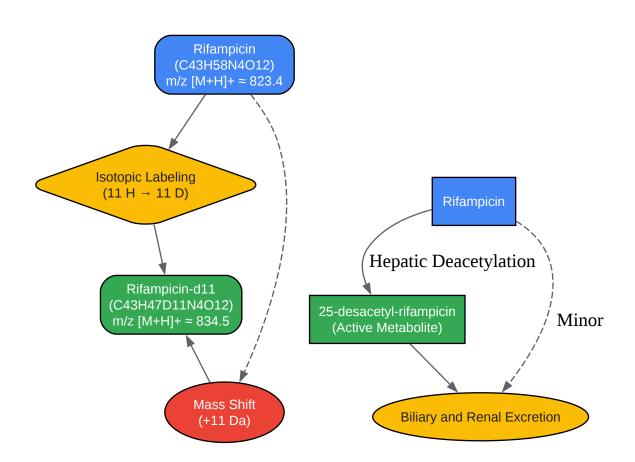
Visualizations



Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Rifampicin using an isotopically labeled internal standard.





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